molecular formula C9H7Br2FO2 B1409877 Ethyl 2,3-dibromo-6-fluorobenzoate CAS No. 1805122-86-4

Ethyl 2,3-dibromo-6-fluorobenzoate

Cat. No.: B1409877
CAS No.: 1805122-86-4
M. Wt: 325.96 g/mol
InChI Key: VPLPUNQYWAIXNX-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-6-fluorobenzoate is a chemical compound with the molecular formula C9H7Br2FO2 and a molecular weight of 325.96 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dibromo-6-fluorobenzoate can be synthesized through the esterification of 2,3-dibromo-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromo-6-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3-dibromo-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromo-6-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The ester group allows the compound to be hydrolyzed in biological systems, releasing the active benzoic acid derivative .

Comparison with Similar Compounds

Ethyl 2,3-dibromo-6-fluorobenzoate can be compared with other halogenated benzoates, such as:

This compound is unique due to its specific substitution pattern, which provides distinct reactivity and interaction profiles compared to similar compounds.

Properties

IUPAC Name

ethyl 2,3-dibromo-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLPUNQYWAIXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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